molecular formula C12H15N7O B5709404 (Z)-4-Amino-N'-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-1,2,5-oxadiazole-3-carboximidamide

(Z)-4-Amino-N'-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B5709404
M. Wt: 273.29 g/mol
InChI Key: ZUYNVLWRXDILFG-VIZOYTHASA-N
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Description

(Z)-4-Amino-N’-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-1,2,5-oxadiazole-3-carboximidamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-Amino-N’-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-1,2,5-oxadiazole-3-carboximidamide typically involves the condensation reaction between an aldehyde and a primary amine. The reaction is often catalyzed by acids or bases to facilitate the formation of the Schiff base. For instance, the condensation of 4-(dimethylamino)benzaldehyde with 4-amino-1,2,5-oxadiazole-3-carboximidamide in the presence of glacial acetic acid can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-Amino-N’-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-1,2,5-oxadiazole-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-Amino-N’-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-1,2,5-oxadiazole-3-carboximidamide is used as a building block for the synthesis of more complex molecules. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry .

Biology and Medicine

The compound has shown potential in biological and medicinal applications due to its antimicrobial and anticancer properties. It can inhibit the growth of certain bacteria and cancer cells, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant color properties make it suitable for various applications in the textile and printing industries .

Mechanism of Action

The mechanism of action of (Z)-4-Amino-N’-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-1,2,5-oxadiazole-3-carboximidamide involves its interaction with biological molecules. The Schiff base can form stable complexes with metal ions, which can then interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-4-Amino-N’-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-1,2,5-oxadiazole-3-carboximidamide apart is its unique combination of the oxadiazole ring and the dimethylamino group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-amino-N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N7O/c1-19(2)9-5-3-8(4-6-9)7-15-16-11(13)10-12(14)18-20-17-10/h3-7H,1-2H3,(H2,13,16)(H2,14,18)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYNVLWRXDILFG-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN=C(C2=NON=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N=C(/C2=NON=C2N)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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